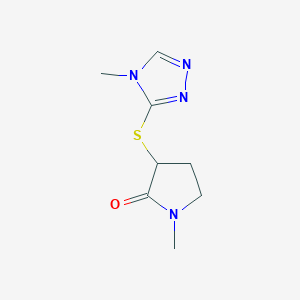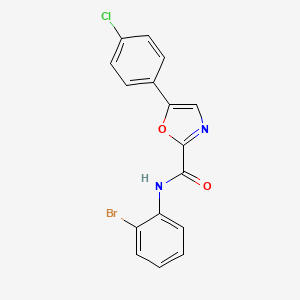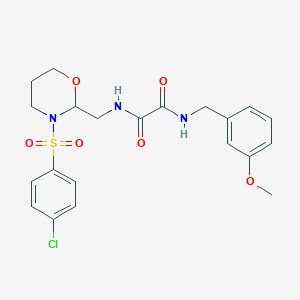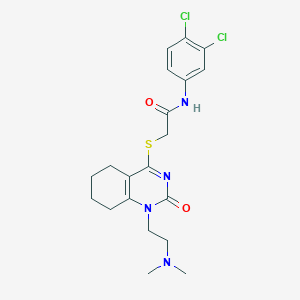
1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1,2,4-triazole group, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The molecule also has a thioether linkage connecting the triazole and pyrrolidinone rings.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simple precursors. The 1,2,4-triazole ring could potentially be synthesized from a reaction involving hydrazine and a suitable nitrile . The pyrrolidin-2-one ring could be formed through a cyclization reaction involving an appropriate amino acid derivative. The thioether linkage could be formed through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrrolidin-2-one ring is a five-membered ring with a carbonyl group and a nitrogen atom. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The thioether linkage is a sulfur atom connected to two carbon atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the pyrrolidin-2-one ring could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The triazole ring could potentially participate in reactions involving the nitrogen atoms, such as protonation, alkylation, or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, the presence of hydrogen-bonding capabilities, and its overall molecular size and shape .Wissenschaftliche Forschungsanwendungen
Anticancer and Antitumor Activity
Research has shown that this compound possesses promising anticancer and antitumor properties. It inhibits cell proliferation, induces apoptosis, and disrupts tumor growth. Its mechanism of action involves interfering with key cellular pathways, making it a potential candidate for cancer therapy .
Nonlinear Optical Properties
The compound’s structure suggests it may exhibit nonlinear optical behavior. Researchers have investigated its potential as a nonlinear optical material for applications in photonics, telecommunications, and optical signal processing. Its unique electronic properties make it an interesting candidate for these purposes .
Antimicrobial Activity
Studies have explored the antimicrobial potential of this compound. Specifically, derivatives of 1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one have demonstrated activity against bacteria, fungi, and other pathogens. These findings highlight its potential as an antimicrobial agent .
Coordination Chemistry
Given its sulfur-containing moiety, this compound can act as a ligand in coordination chemistry. Researchers have investigated its coordination behavior with transition metal ions, leading to the design of novel metal complexes. These complexes may find applications in catalysis, materials science, and bioinorganic chemistry .
Organic Synthesis
The compound’s unique structure makes it valuable in organic synthesis. Chemists have utilized it as a building block to create more complex molecules. Its reactivity and versatility allow for the construction of diverse chemical architectures .
Pharmacological Studies
Although limited, some studies have explored the pharmacological properties of this compound. Researchers have investigated its effects on various biological targets, including enzymes and receptors. Further research is needed to fully understand its pharmacological potential .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-11-4-3-6(7(11)13)14-8-10-9-5-12(8)2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCXLZYJCFQYOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=NN=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxyphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2416361.png)

![1-(3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2416363.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2416364.png)




![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416377.png)
![tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B2416379.png)
![2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2416380.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2416381.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2416382.png)